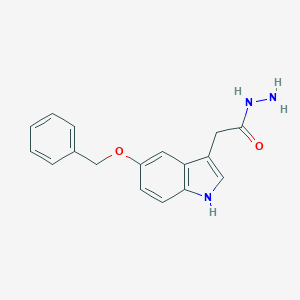

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide

説明

特性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c18-20-17(21)8-13-10-19-16-7-6-14(9-15(13)16)22-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXZEKUDZRRTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647369 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112273-39-9 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The carboxylic acid group undergoes nucleophilic acyl substitution with hydrazine, replacing the hydroxyl group with a hydrazide moiety. The benzyloxy group at position 5 remains intact due to its stability under neutral or mildly acidic conditions.

Procedure and Optimization

-

Reactants :

-

5-Benzyloxyindole-3-acetic acid (1 equiv)

-

Hydrazine hydrate (3–5 equiv)

-

-

Conditions :

-

Reflux in ethanol or methanol (4–12 h)

-

Temperature: 80–90°C

-

-

Workup :

Yield : 75–85% (reported for analogous compounds).

Ester Intermediate Pathway

An alternative approach involves synthesizing a methyl or ethyl ester intermediate (2 ) before hydrazinolysis. This method is advantageous when the carboxylic acid is prone to side reactions.

Synthesis of Methyl 2-(5-Benzyloxy-1H-indol-3-yl)acetate

-

Reactants :

-

5-Benzyloxyindole-3-acetic acid (1 equiv)

-

Thionyl chloride (SOCl₂) or methanol/H₂SO₄ for esterification.

-

-

Conditions :

Hydrazinolysis of the Ester

-

Reactants :

-

Methyl ester (2 ) (1 equiv)

-

Hydrazine hydrate (3–5 equiv)

-

-

Conditions :

-

Workup :

Comparative Analysis of Methods

| Parameter | Direct Hydrazination | Ester Intermediate Pathway |

|---|---|---|

| Starting Material | Carboxylic acid | Carboxylic acid → Ester |

| Reaction Steps | 1 | 2 |

| Total Yield | 75–85% | 72–83% (combined) |

| Purification Complexity | Moderate | High (two-step purification) |

| Side Reactions | Minimal | Ester hydrolysis if acidic |

Key Observations :

-

The direct method is more time-efficient but requires high-purity carboxylic acid.

-

The ester pathway offers better control over reactivity, especially for acid-sensitive substrates.

Critical Factors Influencing Yield and Purity

Solvent Selection

Stoichiometry of Hydrazine

Temperature Control

Spectroscopic Characterization

Successful synthesis is confirmed via:

化学反応の分析

Types of Reactions

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The acetohydrazide group can be reduced to form an amine derivative.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Amine derivative.

Substitution: Nitro or halogenated indole derivatives.

科学的研究の応用

Pharmaceutical Development

The compound is being explored for its biological activity , which suggests potential applications in drug discovery and development. The presence of both indole and hydrazide functionalities indicates that it may exhibit diverse biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with indole structures can inhibit cancer cell proliferation. The unique combination of the benzyloxy and acetohydrazide groups may enhance this activity.

- Antimicrobial Properties : Research indicates that similar indole derivatives possess antimicrobial effects, making 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide a candidate for further investigation in this area.

- Neuroprotective Effects : Given the structural similarities to other neuroprotective agents, this compound may also exhibit protective effects on neuronal cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1H-Indol-3-yl)acetohydrazide | C₁₀H₁₁N₃O | Lacks benzyloxy substitution; simpler structure. |

| 5-Benzyloxyindole | C₁₅H₁₃N | Does not contain hydrazide functionality; studied for neuroprotection. |

| Indole-3-acetic acid | C₉H₉NO₂ | A plant hormone; lacks hydrazine component but shares indole core structure. |

The distinct combination of functional groups in this compound contributes to its potential therapeutic applications, setting it apart from other compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing this compound to explore its biological properties:

- Synthesis and Characterization : The synthesis typically involves multi-step reactions allowing precise control over the final product's structure. Characterization techniques such as NMR and mass spectrometry confirm the compound's identity and purity.

- Biological Assays : Various assays have been conducted to assess the cytotoxicity and antimicrobial activity of the compound against different cell lines and microbial strains.

- In Vivo Studies : Future research should include in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy in animal models.

作用機序

The mechanism of action of 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets in biological systems. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, while the indole core can interact with nucleic acids or proteins. The acetohydrazide group may also play a role in its biological activity by forming hydrogen bonds with target molecules.

類似化合物との比較

Similar Compounds

2-(5-Methoxy-1H-indol-3-yl)acetohydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.

2-(5-Hydroxy-1H-indol-3-yl)acetohydrazide: Similar structure but with a hydroxy group instead of a benzyloxy group.

2-(5-Chloro-1H-indol-3-yl)acetohydrazide: Similar structure but with a chloro group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide makes it unique compared to its analogs. This group can influence the compound’s lipophilicity, electronic properties, and overall biological activity, making it a valuable compound for various research applications.

生物活性

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, as well as its mechanisms of action, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzyloxy group attached to an indole moiety, which contributes to its lipophilicity and biological activity. The acetohydrazide functional group is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.5 | |

| Escherichia coli | 8.0 | |

| Pseudomonas aeruginosa | 6.0 |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Its structure allows for potential interactions with various receptors, including those involved in apoptosis and cell signaling.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress in target cells, which is a common pathway for inducing apoptosis.

Structure-Activity Relationship (SAR)

The presence of the benzyloxy group significantly influences the compound's lipophilicity and binding affinity to biological targets. Variations in the indole structure or substituents on the hydrazide moiety can alter biological activity. For example:

| Derivative | Activity |

|---|---|

| 2-(5-Methoxy-1H-indol-3-yl)acetohydrazide | Lower anticancer activity compared to benzyloxy derivative |

| 2-(5-Hydroxy-1H-indol-3-yl)acetohydrazide | Enhanced antimicrobial properties |

These findings suggest that modifications to the chemical structure can lead to improved efficacy or selectivity for specific biological targets.

Case Studies

A recent study highlighted the potential of this compound as a lead compound for developing new antimicrobial agents. The study reported:

- Synthesis of several derivatives that were screened for antimicrobial activity.

- Identification of compounds with MIC values lower than traditional antibiotics, suggesting a novel mechanism of action distinct from existing treatments .

Another investigation focused on its anticancer properties, demonstrating that the compound effectively inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent against solid tumors .

Q & A

Q. Advanced

- Reaction Conditions : Use anhydrous methanol and controlled temperatures (0–5°C) during hydrazide formation to minimize hydrolysis .

- Catalysts : NiCl₂/NaBH₄ systems enhance reduction steps for intermediates (e.g., acetonitrile to amine precursors) .

- Purification : Recrystallization in ethanol or chloroform removes unreacted starting materials, improving purity .

How to resolve discrepancies in NMR data during structural elucidation?

Q. Advanced

- Tautomerism : Hydrazide NH protons may exhibit variable chemical shifts due to keto-enol tautomerism; deuterated DMSO can stabilize specific forms .

- Impurity Analysis : Compare experimental spectra with computational predictions (e.g., DFT-based NMR simulations) .

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

What strategies are used to design derivatives of this compound for biological activity screening?

Q. Advanced

- Schiff Base Formation : React the hydrazide with aromatic aldehydes/ketones to form imine derivatives, enhancing metal-binding or enzyme inhibition potential .

- Sulfonylation : Treat with arylsulfonyl chlorides to generate sulfonohydrazides, which are screened for antimicrobial or anticancer activity .

- Heterocyclic Ring Closure : Convert hydrazides to 1,3,4-oxadiazoles or triazoles via CS₂/KOH, improving metabolic stability .

What computational methods predict the bioactivity of this compound derivatives?

Q. Advanced

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-1, urease) using AutoDock Vina to assess binding affinities .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values to guide synthetic priorities .

- ADMET Prediction : Tools like SwissADME evaluate lipophilicity (LogP) and blood-brain barrier penetration for CNS-targeted analogs .

How to evaluate the stability of this compound under varying pH and temperature conditions?

Q. Advanced

- HPLC Analysis : Monitor degradation products at accelerated conditions (e.g., 40°C, pH 1–13) to identify labile bonds (e.g., hydrazide or benzyloxy groups) .

- Kinetic Studies : Calculate half-life (t₁/₂) using first-order degradation models in buffer solutions .

- Light Sensitivity : Conduct studies in amber glass to assess photolytic stability .

How to analyze complexation behavior with transition metals for catalytic or therapeutic applications?

Q. Advanced

- Job’s Plot Method : Determine stoichiometry (e.g., 1:1 or 1:2 ligand:metal ratios) using UV-Vis titration with Co(II)/Ni(II)/Cu(II) salts .

- Magnetic Susceptibility : Assess metal-ligand geometry (e.g., octahedral vs. square planar) via SQUID magnetometry .

- Bioactivity Correlation : Test metal complexes for enhanced antimicrobial or antioxidant activity compared to free ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。